TRP Channel Subfamily Selectivity
MDR-652 demonstrates pronounced selectivity for TRPV1 over related thermosensory TRP channels, a critical differentiator from less selective agonists that can confound experimental interpretation. In functional cellular assays measuring agonist-induced activation, MDR-652 exhibits >100-fold discrimination against TRPV2, TRPV3, TRPA1, and TRPM8 [1]. This selectivity profile supports its use as a TRPV1-specific pharmacological probe where off-target TRP channel modulation must be minimized.
| Evidence Dimension | Functional activation of TRP channel family members (EC50) |
|---|---|
| Target Compound Data | hTRPV1 EC50 = 3.2 μM; mTRPV1 EC50 = 4.5 μM |
| Comparator Or Baseline | TRPV2, TRPV3, TRPA1, TRPM8 (class baseline): EC50 > 300 μM for each channel |
| Quantified Difference | >100-fold selectivity for TRPV1 versus other TRP channels |
| Conditions | Calcium influx assay in HEK293 cells heterologously expressing individual TRP channels |
Why This Matters
This >100-fold selectivity window minimizes confounding off-target TRP channel effects in mechanistic studies, ensuring that observed phenotypes can be confidently attributed to TRPV1 modulation.
- [1] Jihyae Ann, et al. Discovery of Nonpungent Transient Receptor Potential Vanilloid 1 (TRPV1) Agonist as Strong Topical Analgesic. J Med Chem. 2020 Jan 9;63(1):418-424. View Source
